Product packaging for Dimethylchloranium(Cat. No.:CAS No. 24400-15-5)

Dimethylchloranium

Cat. No.: B14693918
CAS No.: 24400-15-5
M. Wt: 65.52 g/mol
InChI Key: DONGATCMJJKNOO-UHFFFAOYSA-N
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Description

Dimethylchloranium (CAS 24400-15-5) is an organochlorine compound with the molecular formula C2H6Cl+ and a molecular weight of 65.52 g/mol . As a chloranium ion, it serves as a reactive intermediate and a valuable reagent in specialized organic synthesis and catalysis research . Researchers utilize this compound to investigate reaction mechanisms and develop new synthetic pathways, particularly in the formation of carbon-chlorine bonds and as a model for studying onium ion behavior. This product is intended for research purposes and is strictly for laboratory use by qualified professionals. It is not approved for human or veterinary therapeutic or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Cl+ B14693918 Dimethylchloranium CAS No. 24400-15-5

Properties

CAS No.

24400-15-5

Molecular Formula

C2H6Cl+

Molecular Weight

65.52 g/mol

IUPAC Name

dimethylchloranium

InChI

InChI=1S/C2H6Cl/c1-3-2/h1-2H3/q+1

InChI Key

DONGATCMJJKNOO-UHFFFAOYSA-N

Canonical SMILES

C[Cl+]C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dimethylchloranium

Strategies for the Preparation of Dimethylchloranium

The synthesis of this compound salts requires potent electrophilic reagents and conditions that can stabilize the resulting highly reactive cation. The primary established method involves the use of superacidic media.

Reactant Selection and Optimization in Dimethylamine-Chlorinating Agent Reactions

While the reaction of dimethylamine (B145610) with a chlorinating agent is a plausible conceptual route to a chlorine-containing dimethylamino species, such as N-chlorodimethylamine, this pathway is not the documented method for the synthesis of the this compound cation, [(CH₃)₂Cl]⁺. The synthesis of related compounds, like N,N-dimethylchloroacetamide, involves the reaction of dimethylamine with chloroacetyl chloride. google.com However, the formation of the this compound ion proceeds via a different set of precursors.

The established and scientifically verified synthesis of this compound salts involves the reaction of chloromethane (B1201357) (CH₃Cl) with a Brønsted superacid. rsc.orgnih.gov This method has been successfully employed using a teflate-based superacid, [H][Al(OTeF₅)₄]solv, which can be generated in situ. rsc.org The superacid facilitates the formation of the dimethylchloronium cation, which is stabilized by a weakly coordinating anion like [Al(OTeF₅)₄]⁻ or [SbF₆]⁻. nih.govd-nb.info

Another approach involves the reaction of chloroalkanes with a carborane superacid, H(CHB₁₁Cl₁₁), which yields isolable dialkylchloronium ion salts, [(CH₃)₂Cl][CHB₁₁Cl₁₁], that are stable at room temperature. acs.org

Alternative Synthetic Pathways to this compound Formation

Alternative strategies for generating this compound ions have been explored, primarily focusing on the use of different superacid systems or electrophilic reagents. One such method utilizes the xenonium salt [XeOTeF₅]⁺[M(OTeF₅)n]⁻ (where M is Sb or Al) to oxidize the chlorine atom in chloroalkanes, leading to the formation of the corresponding chloronium salt. researchgate.net

Furthermore, the formation of the dimethylchloronium cation has been proposed as a key intermediate in Friedel-Crafts reactions involving methyl chloride and a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). d-nb.infonih.gov Computational studies support the existence of a [Cl₃Al–ClMe] complex as an activated intermediate that can lead to the dimethylchloronium ion. d-nb.info

Gas-phase studies using γ-radiolysis of methyl halides have also demonstrated the formation of dimethylhalogenonium ions, including dimethylchloronium. psu.edu

Mechanistic Investigations of this compound Synthesis

The formation of this compound is a subject of both experimental and computational investigation, shedding light on the intermediates and energetics of the reaction.

Elucidation of Reaction Intermediates

In the context of Friedel-Crafts reactions, Olah and DeMember first suggested the formation of the dimethylchloronium cation as an intermediate. nih.gov Spectroscopic and computational studies have since provided evidence for the involvement of activated complexes. For instance, in the MeCl-AlCl₃ system, a [Cl₃Al–ClMe] complex has been identified through 27Al NMR spectroscopy and supported by quantum-chemical calculations. nih.govd-nb.info This complex is considered a key intermediate in the pathway to forming the [Me₂Cl]⁺ cation.

The reaction of 1,2-difluorobenzene (B135520) with the [Cl₃Al–ClMe]/MeCl system shows that this complex acts as the methylating agent, proceeding through a transition state to form a Wheland intermediate. d-nb.inforesearchgate.net The direct observation of the dimethylchloronium cation at δ=4.75 ppm in the ¹H NMR spectrum of a solution of [Me₂Cl][Al(OTeF₅)₄] in chloromethane further confirms its existence as a distinct chemical entity. d-nb.info

Kinetic Studies of Formation Reactions

While specific kinetic studies detailing the rate of formation of this compound from its precursors are not extensively documented, related kinetic data provide insights into its reactivity. Exchange spectroscopy (EXSY) NMR experiments have indicated a slow exchange between the [Me₂Cl]⁺ cation and free methyl chloride at room temperature, suggesting a dynamic equilibrium. d-nb.info

Computational studies have been employed to determine the transition state energies for methylation reactions involving the dimethylchloronium cation. For example, the methylation of 1,2-difluorobenzene by [Me₂Cl]⁺ has a calculated transition state energy of 51.7 kJ·mol⁻¹. d-nb.info The reactivity of dimethylchloronium has been compared to its heavier homologues, with the dimethylbromonium salt reacting more slowly and the dimethyliodonium salt being unreactive under similar conditions. d-nb.info

Purification and Isolation Techniques for this compound

The isolation and purification of this compound salts are challenging due to their high reactivity and moisture sensitivity. The stability of the salt is highly dependent on the nature of the counter-anion.

The use of weakly coordinating anions is crucial for the isolation of stable dimethylchloronium salts. Salts with anions such as [Al(OTeF₅)₄]⁻, [SbF₆]⁻, and [CHB₁₁Cl₁₁]⁻ have been successfully isolated and characterized. nih.govd-nb.infoacs.org The [Me₂Cl][CHB₁₁Cl₁₁] salt is noted to be considerably more thermally stable. nih.gov

Purification is often achieved through crystallization from a suitable, non-reactive solvent at low temperatures. For instance, single crystals of related methylated products formed from this compound have been grown by slowly cooling solutions in solvents like dichloromethane (B109758) or acetonitrile. rsc.orgd-nb.info The resulting crystals can then be isolated by filtration.

Characterization of the purified salts is performed using various spectroscopic and crystallographic techniques.

Table 1: Spectroscopic Data for this compound and Related Species

Species Technique Solvent Chemical Shift (δ) / Signal
[Me₂Cl]⁺ ¹H NMR Chloromethane 4.75 ppm d-nb.info
[Cl₃Al–ClMe] ²⁷Al NMR Chloromethane 108.6 ppm nih.gov
[MeNC₅F₅]⁺ ¹H NMR CD₂Cl₂ 4.35 ppm (triplet of doublets) nih.gov

Table 2: Crystallographic Data for a this compound Salt Derivative

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°)
[Me₂Cl][CHB₁₁Cl₁₁] C₂H₆B₁₁Cl₁₂ Monoclinic P2₁/n 10.334(2) 12.919(3) 14.120(3) 91.31(3)

Data for the related diethylchloronium salt is often cited in structural discussions. X-ray crystallography has been instrumental in confirming the bent structure of the dialkylchloronium cations, with a C-Cl-C bond angle of approximately 101.5° for the dimethylchloronium ion. acs.org

Compound "this compound" Not Found in Scientific Literature

Following a comprehensive search of publicly available scientific databases and chemical literature, the compound "this compound" does not appear to be a recognized or documented chemical substance. As a result, no information regarding its synthetic methodologies, precursor chemistry, or scalability considerations for production could be located.

The name "this compound" does not correspond to any known compound in established chemical registries such as those maintained by the International Union of Pure and Applied Chemistry (IUPAC) or other major chemical information providers. It is possible that "this compound" may be a trade name, a proprietary identifier, or a hypothetical molecule not yet synthesized or described in the scientific domain.

Without a basis in verifiable scientific literature, it is not possible to generate a factually accurate article on the chemical properties, synthesis, or production of "this compound." Further information, such as a recognized chemical name (e.g., IUPAC name), CAS number, or a reference to a scientific publication describing the compound, would be necessary to proceed with the requested task.

Reaction Mechanisms and Reactivity Profiles of Dimethylchloranium

Fundamental Reaction Pathways Involving Dimethylchloranium

The primary reaction pathway for this compound is centered on its function as a methyl cation (Me⁺) donor. acs.orglookchem.com However, its reactivity can also involve proton transfer or homolytic cleavage under specific conditions. acs.orgvulcanchem.com

This compound is a powerful electrophile capable of methylating even weakly nucleophilic substrates. vulcanchem.com The transfer of a methyl cation (Me⁺) is a key reaction, with studies measuring the equilibria of these transfers between different bases. lookchem.com

The rate constants for these methyl transfer reactions are dependent on the exothermicity of the reaction. For reactions with a large exothermicity, the rate constants are equivalent to the collision rates. As the exothermicity of the reaction decreases, the rate constants fall below the collision rates. lookchem.com Theoretical studies on the reaction of dimethylhalonium ions with various pyridine (B92270) bases indicate that methyl transfer is exothermic, while proton transfer is endothermic. acs.org For instance, the reaction with pyridine predominantly results in methyl transfer. acs.org

Table 1: Rate Constant Dependencies for Me⁺ Transfer Reactions

Reaction Condition Rate Constant Behavior
High Exothermicity Equals collision rates
Low Exothermicity Decreases below collision rates

Data sourced from studies on methyl cation transfer equilibria. lookchem.com

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a chemical species with a proton. wikipedia.org A higher proton affinity indicates a stronger base in the gas phase. wikipedia.org The reactivity of this compound can be understood by examining its own proton affinity and its methyl cation affinity (MCA).

The gas-phase proton affinity of this compound has been calculated to be 218 kcal/mol. vulcanchem.com Despite this high value, it exhibits a significant kinetic barrier to deprotonation (27.3 kcal/mol), which explains its stability in superacidic environments. vulcanchem.com The reactivity of this compound is often better described by its methyl cation affinity, which is a measure of its strength as a methylating agent. The MCA for this compound is calculated to be 298 kcal/mol, a value that surpasses that of conventional methylating agents like methyl triflate (265 kcal/mol), highlighting its superior reactivity. vulcanchem.com

Theoretical calculations show that in reactions with pyridine bases, the competition between proton transfer and methyl transfer is influenced by the steric hindrance of the base. acs.org While methyl transfer is generally favored, proton transfer becomes less endothermic with bulkier bases. acs.org

Table 2: Key Affinity Values for this compound

Property Value (kcal/mol) Significance
Gas-Phase Proton Affinity (PA) 218 High, but deprotonation has a high kinetic barrier. vulcanchem.com
Methyl Cation Affinity (MCA) 298 Indicates superior methylating power compared to standard agents. vulcanchem.com

Data from theoretical calculations. vulcanchem.com

Nucleophilic and Electrophilic Interactions of this compound

This compound functions as a potent electrophile, a species that accepts an electron pair to form a covalent bond with a nucleophile. vulcanchem.comwikipedia.org Its high electrophilicity is the defining feature of its reactivity, enabling it to engage in reactions where other alkylating agents fail. nih.govvulcanchem.com

The electrophilic nature of this compound is evident in its reactions with weakly nucleophilic substrates. vulcanchem.com For example, it readily methylates aromatic phosphinines at temperatures as low as -80°C to form 1-methyl-phosphininium salts. vulcanchem.com It is also employed in Friedel-Crafts type reactions to methylate electron-deficient aromatic systems, such as perfluorinated nitrogen heterocycles. nih.govnih.gov In these interactions, the this compound ion acts as the electrophile, attacking the electron-rich nucleophilic site on the aromatic ring. nih.gov The interaction between an electrophile and a nucleophile is governed by factors such as their respective hardness or softness, which can determine the reaction's selectivity and rate. nih.gov

Transformational Chemistry Initiated by this compound

As a powerful methylating agent, this compound initiates a variety of chemical transformations, leading to a diverse range of methylated downstream products. nih.govlookchem.com

The reactions of this compound are characterized by the transfer of a methyl group to a substrate. This leads to the formation of numerous C-methylated and N-methylated compounds, among other products. nih.govresearchgate.net For example, its reaction with weakly basic oligofluorobenzenes results in C-methylated products. nih.gov A reaction with 1,2,3,4-tetrafluorobenzene (B1293379) for 3 hours yields a mixture including C₆F₄HMe and C₆F₄Me₂. nih.gov

It is particularly effective in methylating electron-deficient nitrogen-containing heterocycles, producing N-methylated cations. nih.govnih.gov Specific examples include the synthesis of [MeNC₅F₅]⁺, [MeNC₅F₄I]⁺, and [MeN₃C₃F₃]⁺. nih.govnih.govresearchgate.net Other documented downstream products from its reactions include various substituted furans and thiophenes, as well as simple methylated species. lookchem.com

Table 3: Examples of Downstream Products from this compound Reactions

Reactant Product(s) Reaction Type
Aromatic Phosphinines 1-Methyl-phosphininium salts Electrophilic Methylation vulcanchem.com
Pentafluoropyridine (C₅F₅N) [MeNC₅F₅]⁺ N-Methylation nih.govnih.gov
1,2,3,4-Tetrafluorobenzene 5-Methyl-1,2,3,4-tetrafluorobenzene C-Methylation nih.gov
Various 2-Methylthiophene, 3-Methylthiophene Methylation lookchem.com
Various 2-Methylfuran, 3-Methylfuran Methylation lookchem.com
Various Diethyl-methyl-oxonium, Trimethyloxonium cation Methylation lookchem.com

Data compiled from various studies on this compound reactivity. nih.govnih.govlookchem.comvulcanchem.com

Transformations Involving Upstream Precursors

The generation of the dimethylchloronium ion necessitates the use of specific upstream precursors due to its high reactivity. Stable dimethylchloronium salts can be prepared by reacting chloroalkanes with strong Lewis acids or Brønsted superacids. fu-berlin.depnas.org

One established method involves the use of a carborane-based superacid, H[CHB₁₁Cl₁₁], which is strong enough to protonate chloroalkanes. acs.org For example, dissolving anhydrous H[CHB₁₁Cl₁₁] in dry chloromethane (B1201357) leads to the formation of the dimethylchloronium salt, [(CH₃)₂Cl]⁺[CHB₁₁Cl₁₁]⁻, which can be isolated as colorless crystals at room temperature. acs.org

Another significant precursor system involves the use of the teflate-based superacid [H]⁺[Al(OTeF₅)₄]⁻solv. rsc.org This superacid, generated in situ, reacts with chloromethane to produce the [(CH₃)₂Cl]⁺[Al(OTeF₅)₄]⁻ salt. nih.govrsc.org This salt is notably stable at room temperature and can be synthesized in gram quantities, making it a practical reagent for various synthetic applications. nih.govrsc.org The formation of the dimethylchloronium salt from the [Cl₃Al–ClMe]/MeCl system is a key step in certain Friedel-Crafts alkylations. nih.gov

The synthesis of fluorinated dialkyl chloronium cations has been achieved using a xenonium salt, [XeOTeF₅]⁺[M(OTeF₅)n]⁻ (where M = Sb, Al), which oxidizes the chlorine atom of chloroalkanes. nih.gov This highlights the ongoing development of precursor systems to access these highly reactive species.

Precursor SystemDimethylchloronium SaltProperties/Application
H[CHB₁₁Cl₁₁] in CH₃Cl[(CH₃)₂Cl]⁺[CHB₁₁Cl₁₁]⁻Isolable colorless crystals at room temperature. acs.org
[H]⁺[Al(OTeF₅)₄]⁻solv. in CH₃Cl[(CH₃)₂Cl]⁺[Al(OTeF₅)₄]⁻Room temperature-stable salt, available in gram quantities. nih.govrsc.org
CH₃Cl with SbF₅[(CH₃)₂Cl]⁺[SbF₆]⁻Thermally labile compound. nih.gov
[Cl₃Al–ClMe]/MeClIntermediate in Friedel-Crafts reactionsProposed as an intermediate in Friedel-Crafts alkylations. nih.gov

Stereochemical Aspects of Dimethylchloronium Reactions

While the dimethylchloronium ion itself is achiral, the principles of stereochemistry are highly relevant when considering its reactions with chiral substrates or the involvement of related cyclic chloronium ions as intermediates. The stereoselectivity of halogen additions to alkenes, which proceeds through cyclic halonium ion intermediates, provides a foundational understanding. libretexts.org These reactions are characterized by their strong anti-stereoselectivity, meaning the two new substituents add to opposite faces of the double bond. libretexts.org

This anti-addition is explained by the formation of a three-membered cyclic halonium ion intermediate. libretexts.org This intermediate blocks one face of the original alkene, forcing the incoming nucleophile to attack from the opposite face. libretexts.org The positive charge in this intermediate is delocalized over the ring, preventing carbocation rearrangements that would erode stereochemical integrity. libretexts.org

In more complex systems, such as the opening of chloro vinyl epoxides, the participation of neighboring chlorine atoms can lead to the formation of four-membered (chloretanium) or five-membered (chlorolanium) cyclic chloronium ions. ethz.chnih.govacs.org The formation of these cyclic intermediates can result in stereoretentive epoxide opening reactions. ethz.ch Systematic studies on the opening of a series of γ- and δ-chloro vinyl epoxides have provided evidence for the existence of both four- and five-membered chloronium ions as plausible intermediates. ethz.chnih.govacs.org The propensity for the formation of five-membered chloronium ions is generally favored over four-membered ones in solvolysis reactions. ethz.ch

Theoretical and Computational Investigations of Dimethylchloranium

Quantum Mechanical Studies of Electronic Structure and Bonding in Dimethylchloranium

Quantum mechanical calculations have been pivotal in defining the geometry and electronic nature of the this compound ion. These studies confirm a bent structure for the C-Cl-C framework, in contrast to a linear arrangement. X-ray crystallographic analysis of its salt with a carborane anion, [CHB₁₁Cl₁₁]⁻, revealed a C-Cl-C bond angle of 101.5°. nih.govcdnsciencepub.com This bent geometry is a key feature explored and rationalized by various computational methods.

Density Functional Theory (DFT) has been widely applied to study this compound and related halonium ions due to its favorable balance of computational cost and accuracy. DFT calculations have been used to predict molecular geometries, vibrational frequencies, and reaction energy profiles.

For instance, calculations at the B3LYP/6-31G** level have been performed to investigate the geometries and energies of this compound and its protonated forms. acs.orgelectronicsandbooks.com More recent studies on its role in Friedel-Crafts type reactions have employed functionals like RI-B3LYP-D3 with the def2-TZVPP basis set, often including a continuum solvent model (COSMO) to simulate solution-phase behavior. researchgate.netresearchgate.net These calculations provide detailed energy profiles for methylation reactions, identifying transition states and intermediates. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, has been used to understand bonding and charge distribution. NBO calculations predict that hyperconjugation involving the σ* carbon-halogen orbital contributes to the stabilization of related halonium ylide species in the gas phase. acs.org

Table 1: Comparison of a Geometric Parameter for this compound Calculated by DFT with Experimental Data.
ParameterExperimental (X-ray)Calculated (B3LYP/6-31G+(d,p))
C-Cl Bond Length (Å)1.8101.855

While DFT is a workhorse for many applications, wave function theory (WFT) methods, particularly those that include electron correlation, are often employed for higher accuracy benchmarks and for systems where DFT may be less reliable. High-level ab initio calculations such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been applied to halonium systems.

Studies have utilized methods like MP2/cc-pVTZ to find that dimethylated chlorine dications exist as minima on the potential energy surface. nih.govpnas.org For even greater accuracy in energetic predictions, composite methods like Gaussian-2 (G2) theory have been used to compute thermodynamic parameters such as proton affinities for related halonium dications. pnas.org These high-level calculations are crucial for establishing reliable energetic benchmarks and understanding the intrinsic stability of these reactive species.

Semi-empirical methods, which use parameters derived from experimental data to simplify quantum mechanical calculations, offer a computationally inexpensive way to study large molecular systems. While less common for detailed studies of small, reactive ions like this compound compared to DFT or high-level WFT, they can be useful for preliminary investigations or for modeling systems in larger chemical environments. Some studies on related systems have utilized a combination of semi-empirical MO and ab initio calculations. researchgate.net For example, preliminary semi-empirical simulations have been noted in the context of studying the reactivity of biomolecules, indicating their application in broader, more complex chemical scenarios. nsc.ru

Computational Modeling of Reaction Pathways and Transition States Involving this compound

This compound is a potent electrophilic methylating agent, and its involvement as a reactive intermediate in reactions like the Friedel-Crafts alkylation has been a subject of significant interest. nih.govd-nb.info Computational modeling is essential for mapping the complex reaction pathways, which often involve multiple steps and short-lived intermediates that are difficult to observe experimentally.

The analysis of potential energy surfaces (PES) is a cornerstone of computational reaction modeling. By locating stationary points (reactants, products, intermediates, and transition states) on the PES, a complete map of a reaction pathway can be constructed. For this compound, DFT calculations have been used to model its reactions, such as the methylation of deactivated aromatic compounds like 1,2-difluorobenzene (B135520). researchgate.netresearchgate.net

These studies reveal the step-by-step mechanism, including the formation of an initial complex, the transition state for the methyl transfer, and the subsequent intermediates. researchgate.net For example, calculations have shown that both a Lewis-acid activated complex ([Cl₃Al–ClMe]) and the this compound ion can act as methylating agents, and the reaction profile helps to determine the most likely pathway under specific conditions. researchgate.netd-nb.info The potential energy surfaces of related dications have also been explored, identifying various minima and the barriers separating them. nih.gov

Beyond mapping pathways, computational models provide quantitative predictions of kinetic and thermodynamic parameters that govern a reaction's feasibility and rate.

Thermodynamic Parameters: The relative energies of reactants, intermediates, and products, calculated from the PES, yield thermodynamic data such as reaction enthalpies (ΔH) and Gibbs free energies (ΔG). For the methylation of 1,2-difluorobenzene by the [AlCl₃–MeCl] system, the energies of all intermediates and transition states have been calculated, providing a thermodynamic profile of the reaction. researchgate.net Similarly, proton affinities for this compound and related species have been computed, providing insight into their gas-phase basicity. electronicsandbooks.com For example, the proton affinity of the dimethylchloronium ion was calculated to be -9.2 kcal/mol. electronicsandbooks.com

Kinetic Parameters: The energy difference between a reactant/intermediate and a transition state represents the activation energy barrier (Eₐ), a key kinetic parameter. Computational studies have determined that dications related to this compound have substantial kinetic barriers to deprotonation, indicating their potential to exist as observable species under the right conditions. pnas.org By calculating these barriers for different reaction pathways, chemists can predict which reactions will be fast and which will be slow, providing critical insights into product distributions and reaction selectivity.

Table 2: Applicability of Theoretical Methods to the Study of this compound.
Method ClassSpecific ExamplesPrimary Applications
Density Functional Theory (DFT)B3LYP, RI-B3LYP-D3Geometries, reaction profiles, vibrational analysis, NBO analysis
Wave Function Theory (WFT)MP2, CCSD(T), G2High-accuracy energy benchmarks, geometric structures, PES exploration
Semi-Empirical Methods-Preliminary simulations, studies of large systems

Molecular Dynamics Simulations of this compound in Diverse Environments

While specific molecular dynamics (MD) simulations focused exclusively on this compound in various environments are not extensively documented in publicly available literature, the application of this computational method holds significant potential for elucidating its behavior. MD simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time, offering insights into both structural and dynamic properties of chemical systems. youtube.commdpi.com

For this compound, MD simulations could be employed to investigate its interactions and stability in different solvent media, which is crucial given its high reactivity and solvent-dependent decomposition. nih.gov For instance, simulations in low-nucleophilicity solvents like sulfur dioxide (SO₂) or dichloromethane (B109758) (CH₂Cl₂), where the ion has been experimentally studied, could reveal key details about the solvation shell structure and the dynamics of solvent molecule exchange. d-nb.infonih.gov

Potential Research Applications of MD Simulations for this compound:

Solvation Structure: Determining the coordination number and radial distribution functions of solvent molecules around the chloronium center and methyl groups.

Ion Pairing Dynamics: In the presence of a counter-ion, such as [Al(OTeF₅)₄]⁻ or [SbF₆]⁻, simulations could model the formation and stability of contact ion pairs versus solvent-separated ion pairs. d-nb.infonih.gov

Decomposition Pathways: MD simulations, particularly ab initio MD, could potentially map the initial steps of thermal decomposition pathways by modeling the atomic motions at elevated temperatures, providing insights into the mechanisms of reactions like methylation. mdpi.com

The table below illustrates a hypothetical setup for a comparative MD simulation study of this compound in two different solvents.

Simulation ParameterEnvironment 1: SO₂ (low nucleophilicity)Environment 2: Dichloromethane (poor solubility)
System Composition1 this compound ion, 1 [Al(OTeF₅)₄]⁻ anion, 500 SO₂ molecules1 this compound ion, 1 [Al(OTeF₅)₄]⁻ anion, 500 CH₂Cl₂ molecules
Force FieldCustom parameterized force field based on quantum calculationsCustom parameterized force field based on quantum calculations
Temperature233 K (-40 °C)233 K (-40 °C)
Simulation Time50 ns50 ns
Primary ObjectiveAnalyze solvation shell stability and ion pair dynamics.Investigate aggregation and initial stages of decomposition.

Application of Machine Learning in the Study of this compound Chemistry

The application of machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and the discovery of new chemical entities with greater speed and accuracy. nih.govillinois.edu While specific ML models dedicated to this compound chemistry are not yet prevalent, the methodologies are well-suited to address the challenges associated with studying such reactive ions.

ML potentials (MLPs) could be developed to perform large-scale and long-time simulations with quantum mechanical accuracy but at a fraction of the computational cost. arxiv.org An ML model could be trained on a dataset of quantum chemistry calculations (e.g., Density Functional Theory) for this compound and its interaction with other molecules. Once trained, the model could predict energies and forces, enabling extensive simulations that would otherwise be computationally prohibitive. arxiv.orgyoutube.com

Potential Applications of Machine Learning in this compound Research:

Predicting Stability: An ML model could be trained to predict the stability of the this compound cation with various weakly coordinating anions based on features of the anion's structure and electronic properties.

Reaction Outcome Prediction: By training on a dataset of known Friedel-Crafts reactions involving this compound and various aromatic substrates, an ML algorithm could predict the likelihood of methylation and the regioselectivity for new substrates. d-nb.infonih.gov

Accelerating Quantum Chemistry: ML can be used to generate high-quality initial guesses for quantum mechanical calculations or to correct for systematic errors in lower-cost computational methods, thereby improving the accuracy of predicted properties like reaction barriers and affinities. youtube.com

The following table outlines a potential workflow for developing an ML model to predict the methyl cation affinity (MCA) of various substrates from the this compound ion.

PhaseDescriptionTools & Techniques
Data GenerationPerform high-level quantum chemistry calculations (e.g., CCSD(T)) on a diverse set of methylation reactions involving this compound to compute reaction energies and barriers.Gaussian, ORCA, etc.
Feature EngineeringRepresent substrate molecules as numerical descriptors (e.g., molecular fingerprints, electronic properties like HOMO/LUMO energies, electrostatic potentials).RDKit, Mordred
Model TrainingTrain a regression model (e.g., Gradient Boosting, Neural Network) to learn the relationship between the molecular features and the calculated MCA.Scikit-learn, TensorFlow
Validation & PredictionValidate the model on a separate test set of reactions and then use it to predict the MCA for new, unstudied substrates.Cross-validation, R² score

Comparative Theoretical Analysis with Analogous Onium Ions

Understanding the properties of this compound is enhanced by comparing it with other analogous onium ions. wikipedia.org Quantum-chemical calculations provide a basis for comparing intrinsic properties like structure, charge distribution, and reactivity. d-nb.infonih.gov

This compound ([Me₂Cl]⁺) is part of the dimethylhalonium series, which also includes dimethylbromonium ([Me₂Br]⁺) and dimethyliodonium ([Me₂I]⁺). Theoretical studies have shown that the methylating power of these ions decreases down the group. For instance, in reactions with 1,2,3-trifluorobenzene, the dimethylchloronium salt reacts faster than the dimethylbromonium salt, while the dimethyliodonium salt shows no reaction under similar conditions. d-nb.info This trend can be attributed to the increasing strength of the carbon-halogen bond and the decreasing electrophilicity of the methyl groups.

The table below presents a comparative summary of calculated affinities for different onium ions, providing insight into their relative reactivity.

Onium IonCalculated Proton Affinity (PA) (kJ/mol)Calculated Methyl Cation Affinity (MCA) (kJ/mol)Relative Methylating Reactivity
Dimethylchloronium ([Me₂Cl]⁺)Data Not Available275High
Dimethylbromonium ([Me₂Br]⁺)Data Not Available255Moderate
Dimethyliodonium ([Me₂I]⁺)Data Not Available233Low
Trimethylsulfonium ([Me₃S]⁺)887316Very Low (Stable)

This comparative approach is not limited to halonium ions. Contrasting this compound with other onium ions like trimethylsulfonium ([Me₃S]⁺) further clarifies its chemical nature. acs.org While both are onium ions, the much higher methyl cation affinity of trimethylsulfonium indicates it is significantly less prone to transfer a methyl group, highlighting the exceptional electrophilicity and methylating capability of this compound.

Spectroscopic Characterization and Structural Elucidation of Dimethylchloranium

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy is a powerful tool for probing the functional groups and bond strengths within a molecule. For a reactive species like dimethylchloranium, both Infrared (IR) and Raman spectroscopy provide essential data on its molecular structure.

The infrared spectrum of this compound, specifically as its carborane salt [(CH₃)₂Cl]⁺[CHB₁₁Cl₁₁]⁻, has been successfully recorded and interpreted. nih.govescholarship.org The spectrum provides clear evidence for the powerful inductive effect of the positively charged chlorine center.

A key observation is the shift of the C-H stretching frequencies (ν(CH)) to higher wavenumbers compared to related neutral molecules. escholarship.org This is indicative of an increase in the positive charge on the methyl groups, which strengthens and shortens the C-H bonds. escholarship.org A comparison with chloromethane (B1201357) (CH₃Cl) highlights this effect clearly. escholarship.org Furthermore, analysis of the carbon-chlorine stretching frequencies (ν(CCl)) suggests a decrease in the C-Cl bond strength in the cation compared to neutral analogues, indicating a higher degree of ionicity. escholarship.org

Vibrational ModeCompoundFrequency (cm⁻¹)Significance
Asymmetric CH₃ Stretch (νₐₛ)Chloromethane (CH₃Cl)Reference ValueBaseline for comparison.
Asymmetric CH₃ Stretch (νₐₛ)This compound ((CH₃)₂Cl⁺)Increases by 26 cm⁻¹ vs CH₃ClIndicates increased positive charge on the methyl groups due to the inductive effect of the Cl⁺ center. escholarship.org
C-Cl Stretch (ν(CCl))This compound ((CH₃)₂Cl⁺)Decreases vs. neutral analoguesSuggests a weaker, more ionic C-Cl bond. escholarship.org

Table 1: Comparative Infrared Frequencies and Their Interpretation for this compound.

The IR spectrum also shows that cation-anion interactions, specifically C-H···Cl hydrogen bonds with the carborane anion, play only a minor role in the solid state, as the primary influence on the C-H frequencies is the intramolecular inductive effect. escholarship.org

While detailed Raman spectra for the isolated this compound salt are not extensively published, it has been noted that the infrared spectrum of the [(CH₃)₂Cl]⁺ ion is consistent with Raman spectra previously collected for dialkylhalonium ions in superacid media. escholarship.org

In Raman spectroscopy, the key active vibrations would be those that involve a change in the polarizability of the molecule. For the [(CH₃)₂Cl]⁺ cation, which has a bent C₂ᵥ symmetry, one would expect the symmetric C-Cl stretching mode to be particularly strong and easily observable in the Raman spectrum. This mode would be IR-active as well, but its high intensity in the Raman spectrum would be a characteristic feature. The consistency between the IR and previously obtained Raman data suggests that the fundamental vibrational modes occur at similar frequencies, confirming the structural features derived from IR spectroscopy. escholarship.org Differentiating inorganic salts based on their cationic part is a known application of Raman spectroscopy. metrohm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

While vibrational spectroscopy provides information on functional groups and bond strengths, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the precise connectivity and electronic environment of atoms in a molecule. However, for highly reactive species like this compound, obtaining high-resolution NMR data can be exceptionally challenging.

Despite extensive searches of scientific literature and spectroscopic databases, specific experimental or computationally predicted ¹H and ¹³C NMR chemical shifts for the this compound cation, [(CH₃)₂Cl]⁺, could not be located. The high electrophilicity and reactivity of the cation, which readily acts as a methylating agent, likely contribute to its instability in many standard deuterated NMR solvents, precluding routine analysis. escholarship.org The compound has been shown to react with solvents as weak as hydrocarbons at sub-ambient temperatures. escholarship.org

For context, the chemical shifts of protons in similar small organohalogen compounds are influenced by the electronegativity of the halogen. ucl.ac.uk In chloromethane (CH₃Cl), the protons resonate around 2.84 ppm. ucl.ac.uk One might predict that the strong positive charge on the chlorine atom in this compound would cause significant deshielding, shifting the proton resonance to a much higher frequency (downfield). Similarly, the carbon chemical shift would also be expected to be significantly downfield compared to chloromethane. However, without experimental or calculated data, these remain hypotheses.

No published data are available for the ¹H NMR spectrum of this compound.

No published data are available for the ¹³C NMR spectrum of this compound.

No instances of the use of advanced NMR techniques, such as COSY, HMQC, or HMBC, for the structural elucidation of this compound have been reported in the reviewed literature.

Mass Spectrometry for Ion Fragmentation Patterns and Isotopic Abundance

Mass spectrometry is a crucial tool for determining the mass-to-charge ratio (m/z) of the molecular ion and for elucidating its structure through the analysis of fragmentation patterns. For the this compound cation, techniques such as pulsed high-pressure mass spectrometry and ion cyclotron resonance mass spectrometry have been employed to study its gas-phase chemistry, particularly its methyl cation affinity. acs.org

The presence of a chlorine atom in the this compound ion, [(CH₃)₂Cl]⁺, results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This leads to two main molecular ion peaks separated by two mass units (M⁺ and M+2). The expected relative intensity ratio of these peaks is approximately 3:1. msu.edulibretexts.org

While detailed fragmentation pathways for the this compound cation itself are not extensively documented in publicly available literature, general principles of mass spectrometry suggest that fragmentation would likely involve the cleavage of the carbon-chlorine or carbon-hydrogen bonds. msu.edu The fragmentation of the molecular ion can lead to various daughter ions, providing structural information. A plausible fragmentation pathway involves the loss of a methyl radical (•CH₃) to form the [CH₃Cl]⁺• ion or the loss of a neutral chloromethane molecule (CH₃Cl) to produce a methyl cation [CH₃]⁺. The relative abundance of these fragment ions depends on their stability. msu.edudocbrown.info

Table 1: Theoretical Isotopic Distribution for the this compound Cation [(CH₃)₂Cl]⁺

Ionm/z (for ¹²C, ¹H, ³⁵Cl)m/z (for ¹²C, ¹H, ³⁷Cl)Expected Relative Abundance
[(CH₃)₂Cl]⁺6567~3:1

This table is based on theoretical calculations of isotopic abundances and has been created for illustrative purposes.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. khanacademy.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgeveryscience.com For the this compound ion, electronic transitions are expected to occur between molecular orbitals that are primarily associated with the chlorine atom and the carbon-chlorine bonds.

Specific UV-Vis absorption data, such as the maximum wavelength of absorption (λₘₐₓ) and molar extinction coefficients (ε), for the this compound cation are not widely reported in the literature. However, it is known that the color of related halogen and inter-halogen compounds is due to electronic transitions. units.it The electronic transitions in such ions can be sensitive to the surrounding environment and the nature of the counter-ion in its salts. everyscience.com The study of electronic transitions in highly-charged ions can reveal fundamental aspects of their electronic structure. arxiv.org

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique has been successfully applied to salts of the this compound cation, providing precise information on bond lengths, bond angles, and crystal packing.

The crystallographic characterization of the this compound salt with the tetrakis(pentafluorotelluroxy)aluminate anion, [(CH₃)₂Cl]⁺[Al(OTeF₅)₄]⁻, has been reported. rsc.orgd-nb.infonih.gov The analysis revealed that this salt crystallizes in the monoclinic space group Cc. researchgate.net Computational studies based on these crystallographic findings indicate a trigonal pyramidal geometry around the chlorine atom, with C-Cl-C and H-C-H bond angles deviating from ideal tetrahedral geometry. researchgate.net The C-Cl bond length is computationally determined to be shorter than a typical C-Cl single bond, which is attributed to hyperconjugation from the methyl groups. researchgate.net

Table 2: Selected Crystallographic Data for [(CH₃)₂Cl]⁺[Al(OTeF₅)₄]⁻

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
Unit Cell Volume (V)1024 ų
Density (calculated)2.12 g/cm³

This data is for the specific salt [(CH₃)₂Cl]⁺[Al(OTeF₅)₄]⁻ and was obtained from available research findings. researchgate.net

Hyphenated Spectroscopic Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for obtaining detailed structural information on individual components. libretexts.orguio.no Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominent examples. rsc.orgresearchgate.net

While specific studies detailing the direct analysis of the this compound cation using hyphenated techniques are scarce, these methods are invaluable for studying reactions where it acts as an intermediate or reactant. For instance, GC-MS can be used to separate and identify the products of methylation reactions involving this compound salts, providing insights into the reaction mechanism and selectivity. nih.gov The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification of reaction products, even in complex matrices. youtube.com LC-MS is particularly useful for the analysis of non-volatile or thermally labile compounds and has been employed for the detection of other chlorinated species. researchgate.netnih.govnih.gov

The application of these techniques provides a more complete picture of the chemical behavior of this compound, complementing the structural information obtained from other spectroscopic methods.

Based on a comprehensive search of scientific literature and chemical databases, the compound "this compound" does not appear to be a recognized or documented chemical entity. As such, there is no scientifically accurate information available to generate an article on its specific applications in chemical systems.

The provided outline details advanced topics in catalysis, including substrate activation via halogen-based interactions, stereoselective catalysis, and various catalytic systems. These concepts are well-established within the field of chemistry, particularly in the context of organohalogen compounds and their role in catalysis through mechanisms like halogen bonding.

However, without any data on the existence, structure, or properties of "this compound," it is not possible to fulfill the request for a scientifically accurate article focusing solely on this specific compound. Generating content for a non-existent substance would be speculative and would not adhere to the required standards of accuracy.

Therefore, no article can be provided for the subject "this compound."

Advanced Applications of Dimethylchloranium in Chemical Systems

Contribution to Materials Science and Engineering

Dimethylchloranium in the Design of Responsive Materials

Further investigation requires a valid and recognized chemical name or identifier (e.g., CAS number) to ensure the accuracy and reliability of the information presented.

Considerations in Environmental Chemistry and Sustainability

Environmental Fate and Transport of this compound and its Derivatives

The study of a chemical's environmental fate involves understanding its movement and transformation in various environmental compartments. For this compound, a dimethylchloronium cation with the formula C2H6Cl+, its inherent reactivity and the specialized conditions required for its creation mean it does not persist in the environment. vulcanchem.com Therefore, dedicated studies on its environmental fate and transport are absent from scientific literature.

Gaseous chemical substances, particularly volatile organic compounds (VOCs), can undergo significant chemical and physical transformations in the atmosphere, often driven by reactions with hydroxyl radicals (·OH), ozone, and other oxidants. halo-research.demdpi.comrsc.org These processes determine the atmospheric lifetime and potential impact of pollutants. halo-research.de

However, this compound is not a known atmospheric component. Its high reactivity and cationic nature make it unsuitable for existence in the gas phase under typical atmospheric conditions. Research on the atmospheric transformation of compounds is extensive for pollutants like polycyclic aromatic hydrocarbons (PAHs) or phenolic compounds, but no such data exists for this compound. mdpi.commit.edu

The behavior of chemicals in aquatic and terrestrial systems is governed by properties such as water solubility, soil sorption capacity (Koc), and susceptibility to hydrolysis and biodegradation. nih.govmdpi.com For instance, the herbicide Diuron has a low soil sorption capacity and is subject to hydrolysis, which are key factors in its environmental mobility and persistence. nih.govpsu.edu

There are no documented studies on the aquatic or terrestrial behavior of this compound. Due to its nature as a highly reactive cation synthesized in superacids, it would not be stable in water or soil environments. vulcanchem.com Any introduction to such an environment would likely lead to immediate reaction with water or other nucleophiles, preventing any measurable transport or persistent behavior.

Potential for Green Chemistry Applications and Waste Minimization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com Key principles include the use of catalysts over stoichiometric reagents, designing for degradation, and maximizing atom economy to prevent waste. youtube.comyoutube.comyoutube.com For example, developing new syntheses for the antiviral drug oseltamivir (B103847) using fermentation and extracting precursors from renewable sources like pine needles are prime examples of green chemistry in action. youtube.com

The synthesis of this compound, which requires superacidic media, does not align with the core principles of green chemistry, which favor safer reaction conditions and less hazardous reagents. vulcanchem.com There is no evidence in the scientific literature to suggest that this compound or its derivatives are used in green chemistry applications or waste minimization strategies. The processes involved in its creation are energy-intensive and utilize highly corrosive and hazardous materials, which is contrary to the goals of sustainable chemistry. youtube.com

Remediation Strategies for Chlorine-Containing Organic Species

While this compound itself is not an environmental pollutant requiring remediation, numerous other chlorine-containing organic species, such as chlorinated volatile organic compounds (Cl-VOCs), are widespread contaminants of soil and groundwater. nih.govnih.gov These compounds, including polychloromethanes and polychloroethylenes, are targeted by various remediation technologies. nih.gov Remediation can involve destructive and non-destructive methods. nih.gov

Destructive technologies aim to transform the contaminant into less harmful substances. Key strategies include:

Reductive Dechlorination: This process involves the chemical or biological removal of chlorine atoms, replacing them with hydrogen. A widely used method is the application of zero-valent iron (ZVI), which can degrade chlorinated compounds like trichloroethylene (B50587) under anaerobic conditions. scispace.com Nanoscale zero-valent iron (nZVI) is an innovative enhancement of this technology. nih.gov

Oxidative Processes: Advanced Oxidation Processes (AOPs) generate highly reactive species to destroy contaminants. The Fenton reaction, which uses iron (II) and hydrogen peroxide to create hydroxyl radicals, is effective for treating industrial wastewater polluted with chlorinated organics. scispace.com

Bioremediation and Phytoremediation: These methods use microorganisms or plants to break down or sequester contaminants. nih.govscispace.com Certain bacteria can use chlorinated compounds as a carbon source. nih.gov

The table below summarizes common remediation technologies for chlorinated organic pollutants.

Remediation TechnologyMechanismTarget ContaminantsAdvantagesDisadvantages
Zero-Valent Iron (ZVI) Chemical reduction (reductive dechlorination)Chlorinated ethenes, ethanes, various VOCs scispace.comEffective for in-situ application, widely used. scispace.comCan be limited by passivation of the iron surface.
Fenton Reaction (AOP) Chemical oxidation via hydroxyl radicalsChlorinated organic compounds, pesticides, surfactants scispace.comRapid degradation of a wide range of contaminants. scispace.comRequires careful pH control and handling of hazardous reagents.
Bioremediation Microbial degradationVOCs, PAHs, PCBs, some chlorinated compounds nih.govscispace.comPotentially low cost and sustainable.Can be slow; requires specific microbial populations and environmental conditions.
Phytoremediation Plant uptake and degradationVarious organic pollutants, heavy metals nih.govAesthetically pleasing, low cost.Limited to the root zone, can be a slow process.
Thermal Incineration High-temperature destructionWide range of organic compounds, including Cl-VOCs nih.govHigh destruction efficiency.High energy consumption, potential for harmful byproducts.

Future Directions and Emerging Research Avenues for Dimethylchloranium

Development of Novel Synthetic Routes with Enhanced Efficiency

The current generation of dimethylchloranium typically occurs in superacidic media, a method that, while effective, presents challenges in terms of handling and substrate compatibility. vulcanchem.com Future research will undoubtedly focus on developing milder, more efficient, and scalable synthetic protocols. A primary goal is to design catalytic systems that can generate the this compound ion in situ under less harsh conditions. This could involve exploring novel precursors or activation methods that avoid the need for superacids.

Another promising direction is the development of solid-supported reagents or flow chemistry systems. These approaches could enhance safety, improve reaction control, and simplify purification processes, making the use of this compound more practical for industrial applications. Research into organometallic catalysis, particularly with transition metals, may also yield new pathways for its synthesis, potentially mirroring advances seen in the synthesis of related organosilicon compounds where zinc chloride has been used as a catalyst. orgsyn.org

Exploration of Unconventional Reactivity and Catalytic Cycles

This compound's high electrophilicity makes it a powerful methylating agent, capable of reacting with weakly nucleophilic substrates where conventional reagents may fail. vulcanchem.com It has already demonstrated utility in the methylation of aromatic heterocycles like phosphinines. vulcanchem.com Future work will likely explore the full scope of its reactivity. A key area of interest is its potential role in C-H activation and functionalization, a challenging but highly valuable transformation in organic synthesis.

Investigating its involvement in novel catalytic cycles is another critical research avenue. By understanding its fundamental reaction mechanisms, such as whether it proceeds via two-electron transfer or homolytic cleavage under different conditions, chemists can design new catalytic processes where this compound acts as a key intermediate. vulcanchem.com Its higher thermal stability compared to analogues like dimethylbromonium suggests it may be better suited for regioselective alkylation in complex synthetic sequences. vulcanchem.com

Advanced Computational Models for Predictive Chemistry

Computational chemistry is an indispensable tool for understanding and predicting the behavior of reactive species like this compound. While ab initio calculations have already provided insights into its geometry and electronic structure, more advanced models are needed. vulcanchem.com Future computational studies will likely employ sophisticated methods to build a more comprehensive picture of its reactivity and interaction with various substrates and solvents.

Born-Oppenheimer molecular dynamics (BOMD) simulations can predict its behavior in solution, such as solvent exchange rates, which is crucial for optimizing reaction conditions. vulcanchem.com Furthermore, developing accurate models to predict its methyl cation affinity (MCA) and gas-phase proton affinity (PA) relative to a wider range of substrates will enable chemists to forecast its reactivity and selectivity with greater confidence. vulcanchem.com These predictive models can accelerate the discovery of new applications by allowing for virtual screening of potential reactions before they are attempted in the lab.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) with computational chemistry offers a powerful paradigm for accelerating research on this compound. AI algorithms can be trained on existing experimental and computational data to identify patterns and predict outcomes for new reactions with unprecedented speed and accuracy.

For instance, ML models could be developed to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a desired transformation involving this compound. This approach can significantly reduce the number of experiments required, saving time and resources. AI can also be used to mine the chemical literature for undiscovered correlations and potential new applications, guiding researchers toward the most promising areas of investigation. This synergy between AI and chemistry will be pivotal in navigating the vast chemical space and unlocking novel functionalities of this compound.

Expanded Applications in Emerging Technologies and Sustainable Chemistry

The unique properties of this compound position it as a candidate for several emerging technologies. Its strong electrophilicity could be harnessed in the synthesis of advanced materials, such as polymers or organic electronic components. For example, its ability to functionalize heterocycles could be applied to the development of novel organic light-emitting diode (OLED) materials or components for next-generation batteries.

In the realm of sustainable chemistry, research could focus on using this compound in environmentally benign synthetic processes. If milder synthetic routes are developed, it could replace more toxic or less efficient methylating agents currently in use. Its potential application in biomass conversion or the functionalization of renewable feedstocks represents an exciting frontier, aligning with the principles of green chemistry to create more sustainable chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing dimethylchloranium with high purity, and how can researchers optimize yield?

  • Answer : Synthesis typically involves the reaction of dimethylamine with chlorinating agents (e.g., HCl or Cl2) under controlled conditions. To optimize purity, use inert atmospheres (e.g., nitrogen) to prevent side reactions and employ fractional distillation or recrystallization for purification. For reproducibility, document reagent ratios, temperature gradients, and reaction times meticulously. Post-synthesis, validate purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry, comparing spectral data to literature benchmarks . Washing steps with water (to remove byproducts like ammonium salts) are critical, as outlined in analogous syntheses .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Answer : Key techniques include:

  • NMR Spectroscopy : <sup>35</sup>Cl NMR can confirm the chlorine environment, while <sup>1</sup>H/<sup>13</sup>C NMR identifies structural integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Quantifies C, H, N, and Cl content to validate stoichiometry.
    Cross-reference results with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities. Report deviations >2% as potential impurities or isomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., divergent kinetic profiles)?

  • Answer : Systematic analysis includes:

  • Control Experiments : Isolate variables (e.g., solvent polarity, temperature) to identify external factors influencing reactivity.
  • Isotopic Labeling : Track chlorine migration using <sup>37</sup>Cl-labeled analogs to distinguish mechanistic pathways.
  • Computational Modeling : Compare activation energies of proposed pathways (e.g., SN2 vs. radical mechanisms) using software like Gaussian or ORCA. Contradictions often arise from unaccounted intermediates; use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to detect transient species .

Q. What experimental designs are effective for studying this compound’s role in reaction mechanisms (e.g., nucleophilic substitution vs. elimination)?

  • Answer : Employ a combination of:

  • Kinetic Isotope Effects (KIE) : Measure <sup>12</sup>C/<sup>13</sup>C or <sup>35</sup>Cl/<sup>37</sup>Cl KIEs to infer transition-state structures.
  • Stereochemical Probes : Use chiral substrates to track inversion (SN2) or racemization (SN1).
  • Cross-Over Experiments : Introduce competing nucleophiles to assess intermolecular vs. intramolecular pathways.
    Document solvent effects (e.g., DMSO vs. THF) to clarify electrostatic vs. steric influences .

Q. How should researchers address reproducibility challenges in this compound-based experiments?

  • Answer : Ensure reproducibility by:

  • Detailed Protocols : Specify equipment calibration (e.g., syringe pumps for reagent addition), moisture control (e.g., glovebox use), and batch-specific reagent purity.
  • Negative Controls : Include blank runs to rule out contamination.
  • Collaborative Validation : Share protocols with independent labs for cross-verification. Statistical tools like Grubbs’ test can identify outliers in replicate experiments .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing this compound’s stability under varying conditions?

  • Answer : Use:

  • Accelerated Stability Testing : Apply Arrhenius equations to extrapolate degradation rates at standard conditions from high-temperature data.
  • Multivariate Analysis (PCA/PLS) : Correlate decomposition products (e.g., HCl, dimethylamine) with environmental factors (pH, humidity).
    Report confidence intervals (95% CI) and use ANOVA to compare stability across batches .

Q. How can computational models enhance the study of this compound’s electronic properties?

  • Answer : Leverage:

  • Density Functional Theory (DFT) : Calculate charge distribution, HOMO-LUMO gaps, and electrostatic potential maps to predict reactivity.
  • Molecular Dynamics (MD) : Simulate solvation effects and transition states in explicit solvents.
    Validate models against experimental IR/Raman spectra and X-ray crystallography data. Open-source tools like NWChem or CP2K are cost-effective for academic use .

Literature & Collaboration

Q. What strategies ensure a comprehensive literature review on this compound’s applications?

  • Answer :

  • Database Searches : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound AND (synthesis OR mechanism)").
  • Citation Tracking : Follow references in seminal papers (e.g., J. Org. Chem.) to identify foundational studies.
  • Gray Literature : Include dissertations and conference abstracts for unpublished data. Differentiate primary sources (experimental data) from secondary reviews .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and fume hoods.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
  • Emergency Protocols : Maintain spill kits with absorbents (vermiculite) and document first-aid measures (e.g., eye irrigation for HCl exposure). Refer to SDS sheets and institutional EH&S guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.